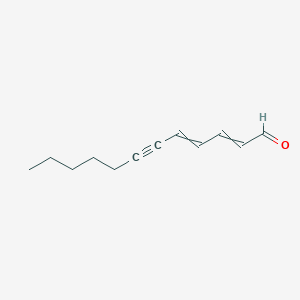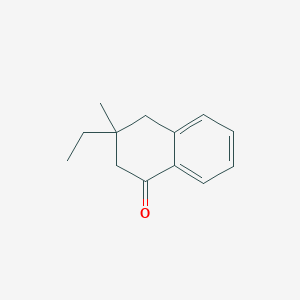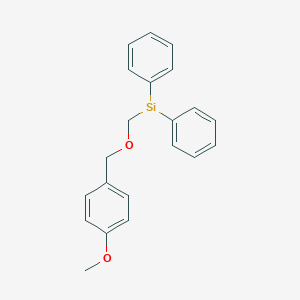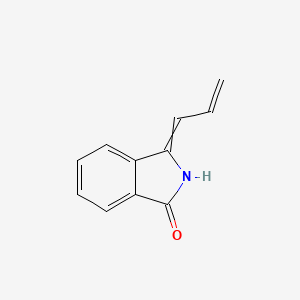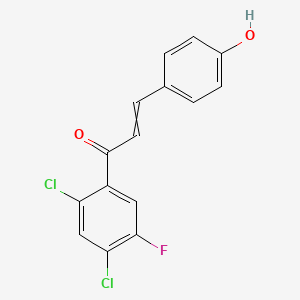![molecular formula C19H34O2Si B14236638 Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- CAS No. 596803-99-5](/img/structure/B14236638.png)
Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- is a chemical compound with the molecular formula C19H34O2Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups.
Vorbereitungsmethoden
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- involves several steps. One common method includes the reaction of (1,1-dimethylethyl)dimethylchlorosilane with 6-(phenylmethoxy)hexanol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using standard techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form simpler silanes.
Substitution: The compound can undergo substitution reactions where the phenylmethoxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is studied for its potential use in modifying biological molecules and surfaces.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and other biomolecules, potentially modifying their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- can be compared with other similar organosilicon compounds, such as:
Silane, (1,1-dimethylethyl)dimethyl(tetradecyloxy)-: This compound has a similar structure but with a tetradecyloxy group instead of a phenylmethoxy group.
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-: This compound has a 4-methylphenoxy group instead of a phenylmethoxy group.
Silane, (1,1-dimethylethyl)[[6-(ethenyloxy)hexyl]oxy]dimethyl-: This compound has an ethenyloxy group instead of a phenylmethoxy group.
These similar compounds highlight the versatility and potential for modification of organosilicon compounds, making them valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
596803-99-5 |
|---|---|
Molekularformel |
C19H34O2Si |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(6-phenylmethoxyhexoxy)silane |
InChI |
InChI=1S/C19H34O2Si/c1-19(2,3)22(4,5)21-16-12-7-6-11-15-20-17-18-13-9-8-10-14-18/h8-10,13-14H,6-7,11-12,15-17H2,1-5H3 |
InChI-Schlüssel |
FYWMUDBYQLXAMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
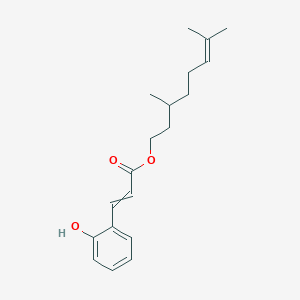
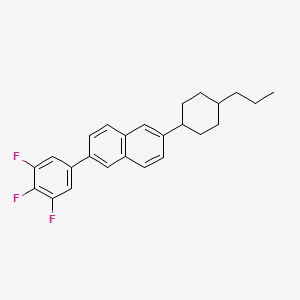

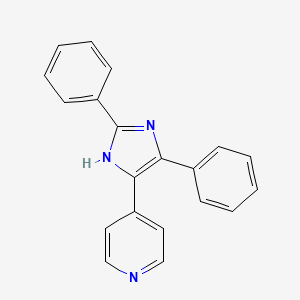
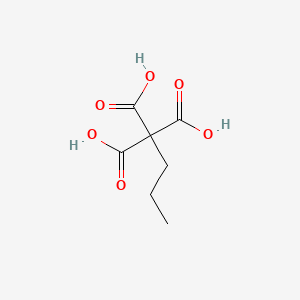
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
